3-Butoxy-5-fluoro-4-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butoxy-5-fluoro-4-methylbenzoic acid is an organic compound with a complex structure that includes a butoxy group, a fluoro group, and a methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-5-fluoro-4-methylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the introduction of the butoxy group through a nucleophilic substitution reaction, followed by the introduction of the fluoro group via electrophilic fluorination. The methyl group is usually introduced through a Friedel-Crafts alkylation reaction. The final step involves the carboxylation of the aromatic ring to form the benzoic acid core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be used to facilitate the reactions, and the process may be carried out under controlled temperature and pressure conditions to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Butoxy-5-fluoro-4-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives. Substitution reactions can lead to a variety of substituted benzoic acids.
Scientific Research Applications
3-Butoxy-5-fluoro-4-methylbenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Butoxy-5-fluoro-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The butoxy group may enhance its lipophilicity, allowing it to interact with lipid membranes, while the fluoro group can influence its electronic properties and reactivity. The methyl group may affect its steric properties, influencing its binding to enzymes or receptors. Overall, the compound’s effects are mediated through its interactions with various molecular targets, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methylbenzoic acid
- 4-Fluoro-3-methylbenzoic acid
- 3-Butoxybenzoic acid
Uniqueness
Compared to similar compounds, 3-Butoxy-5-fluoro-4-methylbenzoic acid is unique due to the presence of both the butoxy and fluoro groups, which confer distinct chemical and physical properties. These groups can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15FO3 |
---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
3-butoxy-5-fluoro-4-methylbenzoic acid |
InChI |
InChI=1S/C12H15FO3/c1-3-4-5-16-11-7-9(12(14)15)6-10(13)8(11)2/h6-7H,3-5H2,1-2H3,(H,14,15) |
InChI Key |
PHWIZTPFAVOMKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C(=CC(=C1)C(=O)O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.